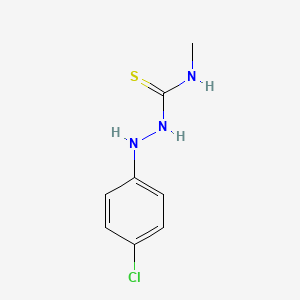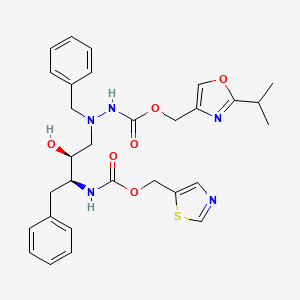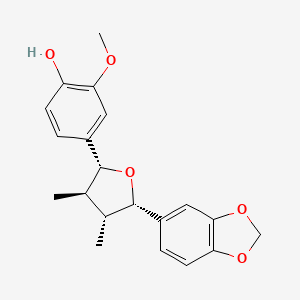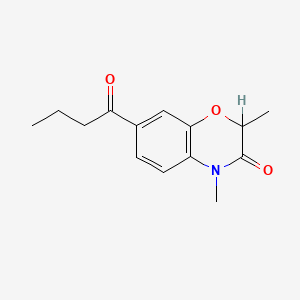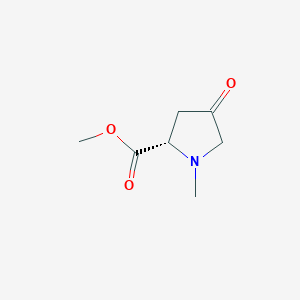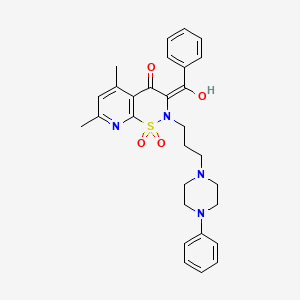
Methanone, (5,7-dimethyl-4-hydroxy-2-(3-(4-phenyl-1-piperazinyl)propyl)-2H-pyrido(3,5-e)-1,2-thiazin-3-yl)phenyl-, S,S-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methanone, (5,7-dimethyl-4-hydroxy-2-(3-(4-phenyl-1-piperazinyl)propyl)-2H-pyrido(3,5-e)-1,2-thiazin-3-yl)phenyl-, S,S-dioxide is a complex organic compound with a unique structure It features a pyrido-thiazin ring system, which is further substituted with various functional groups, including a piperazine moiety and a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (5,7-dimethyl-4-hydroxy-2-(3-(4-phenyl-1-piperazinyl)propyl)-2H-pyrido(3,5-e)-1,2-thiazin-3-yl)phenyl-, S,S-dioxide typically involves multi-step organic synthesis. The process begins with the preparation of the pyrido-thiazin core, followed by the introduction of the piperazine and phenyl substituents. Common reagents used in these steps include various halogenated compounds, amines, and thiols. Reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper salts.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, would be essential in an industrial setting.
化学反応の分析
Types of Reactions
Methanone, (5,7-dimethyl-4-hydroxy-2-(3-(4-phenyl-1-piperazinyl)propyl)-2H-pyrido(3,5-e)-1,2-thiazin-3-yl)phenyl-, S,S-dioxide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogenated derivatives can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst, and nucleophiles like amines or thiols. Reaction conditions vary depending on the specific transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of nitro groups would produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
科学的研究の応用
Methanone, (5,7-dimethyl-4-hydroxy-2-(3-(4-phenyl-1-piperazinyl)propyl)-2H-pyrido(3,5-e)-1,2-thiazin-3-yl)phenyl-, S,S-dioxide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of Methanone, (5,7-dimethyl-4-hydroxy-2-(3-(4-phenyl-1-piperazinyl)propyl)-2H-pyrido(3,5-e)-1,2-thiazin-3-yl)phenyl-, S,S-dioxide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The piperazine moiety, for example, is known to interact with neurotransmitter receptors, potentially modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
類似化合物との比較
Similar Compounds
Methanone, dicyclohexyl-: A simpler ketone with two cyclohexyl groups.
Formaldehyde: The simplest methanone, used widely in industrial applications.
Uniqueness
Methanone, (5,7-dimethyl-4-hydroxy-2-(3-(4-phenyl-1-piperazinyl)propyl)-2H-pyrido(3,5-e)-1,2-thiazin-3-yl)phenyl-, S,S-dioxide is unique due to its complex structure and the presence of multiple functional groups
特性
CAS番号 |
164357-32-8 |
|---|---|
分子式 |
C29H32N4O4S |
分子量 |
532.7 g/mol |
IUPAC名 |
(3Z)-3-[hydroxy(phenyl)methylidene]-5,7-dimethyl-1,1-dioxo-2-[3-(4-phenylpiperazin-1-yl)propyl]pyrido[3,2-e]thiazin-4-one |
InChI |
InChI=1S/C29H32N4O4S/c1-21-20-22(2)30-29-25(21)28(35)26(27(34)23-10-5-3-6-11-23)33(38(29,36)37)15-9-14-31-16-18-32(19-17-31)24-12-7-4-8-13-24/h3-8,10-13,20,34H,9,14-19H2,1-2H3/b27-26- |
InChIキー |
NVBCXWINUHDTOS-RQZHXJHFSA-N |
異性体SMILES |
CC1=CC(=NC2=C1C(=O)/C(=C(\C3=CC=CC=C3)/O)/N(S2(=O)=O)CCCN4CCN(CC4)C5=CC=CC=C5)C |
正規SMILES |
CC1=CC(=NC2=C1C(=O)C(=C(C3=CC=CC=C3)O)N(S2(=O)=O)CCCN4CCN(CC4)C5=CC=CC=C5)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


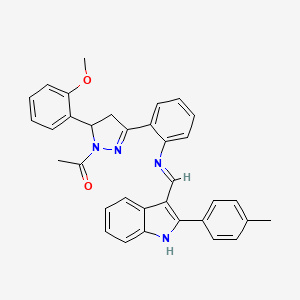

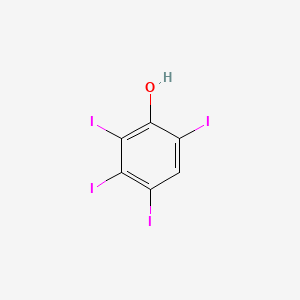
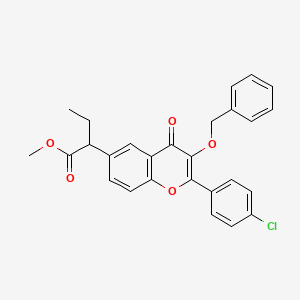


![4-(1,3-benzodioxol-5-yloxymethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methylpyrrolidin-2-imine;phosphoric acid](/img/structure/B12714815.png)
